2,3-Dimethyl-3-hydroxyglutaric acid

Descripción general

Descripción

2,3-Dimethyl-3-hydroxyglutaric acid belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group .

Synthesis Analysis

Enantioselective hydrolysis and ammonolysis of dimethyl-3-hydroxyglutarate have been studied using immobilized lipase B isolated from Candida antarctica . Dimethyl 3-hydroxyglutarate was used in the synthesis of two chiral fragments representing C1-11 and C12-25 of the polyene macrolide pimaricin .Molecular Structure Analysis

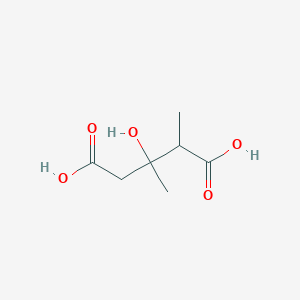

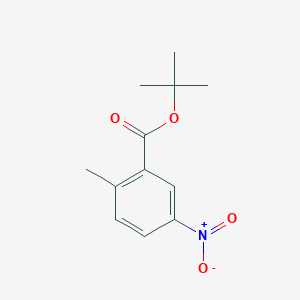

The molecular formula of 2,3-Dimethyl-3-hydroxyglutaric acid is C7H12O5 . The molecular weight is 176.17 .Chemical Reactions Analysis

2,3-Dimethyl-3-hydroxyglutaric acid is involved in various chemical reactions. For instance, it has been used to characterize the ability of a lipase from C. antarctica to catalyze aminolysis of prochiral substrates, a process commonly utilized in the biosynthesis of statins .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethyl-3-hydroxyglutaric acid include a boiling point of 139-140 °C/8 mmHg (lit.), a density of 1.192 g/mL at 25 °C (lit.), and a refractive index n20/D 1.442 (lit.) .Aplicaciones Científicas De Investigación

Chiral Discrimination in Cancer Diagnostics

2-Hydroxyglutaric acid is important for distinguishing between different diseases based on the accumulation of its enantiomers. A study by Fukui et al. (2021) developed a rapid separation method for dl-2-hydroxyglutaric acid using chiral derivatizing reagent and field asymmetric waveform ion mobility spectrometry/mass spectrometry. This advancement is significant in clinical analysis, especially in detecting various pathogenic mutations in cancer patients (Fukui et al., 2021).

Study of Enzymatic Processes

Research by Mohr, Rösslein, and Tamm (1987) explored the pH dependence of the α-chymotrypsin-catalyzed hydrolysis of dimethyl 3-hydroxyglutarate. This work contributes to understanding the enzymatic processes and the kinetic resolution of certain esters, providing insights into the creation of chiral β-hydroxy esters and acids (Mohr, Rösslein, & Tamm, 1987).

Radiolysis in Poly(Acrylic Acid) Models

The study of 2,4-Dimethylglutaric acid as a model compound for poly(acrylic acid) reveals its interaction with radiolytically generated hydroxyl radicals. The research by Ulański et al. (1996) provides insight into the decay of these radicals and the formation of various hydroxy- and carbonyl-containing compounds. This research is essential for understanding the radiolysis processes in related polymer systems (Ulański et al., 1996).

Genetic Studies in Metabolic Disorders

L-2-hydroxyglutaric aciduria, a metabolic disorder characterized by elevated concentrations of L-2-hydroxyglutaric acid, has been linked to mutations in a gene encoding a FAD-dependent L-2-hydroxyglutarate dehydrogenase. This discovery by Rzem et al. (2004) has significant implications for understanding the genetic basis of this disorder and its effect on the central nervous system (Rzem et al., 2004).

Biochemical Analysis in Disease Context

The occurrence of 3-methyl-3-hydroxyglutaric acids and their derivatives in urine during certain metabolic disorders, as investigated by Pollitt (1983), provides a deeper understanding of metabolic pathways and their alterations in conditions like propionic acidaemia and beta-ketothiolase deficiency (Pollitt, 1983).

Neuroradiological Correlation in Neurological Disorders

Studies on L-2-hydroxyglutaric aciduria, such as those by Moroni et al. (2004) and Aghili et al. (2008), reveal the correlation between the accumulation of L-2-hydroxyglutaric acid in body fluids and the development of malignant brain tumors. This association emphasizes the importance of monitoring and understanding metabolic abnormalities in the context of neurodegenerative diseases (Moroni et al., 2004); (Aghili et al., 2008).

Safety And Hazards

The safety data sheet for 2,3-Dimethyl-3-hydroxyglutaric acid indicates that it may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes, or clothing, and take precautionary measures against static discharges .

Direcciones Futuras

The significant role that 2-HG plays has been certified in the pathophysiology of 2-hydroxyglutaric aciduria (2HGA), tumors harboring mutant isocitrate dehydrogenase 1/2 (IDH1/2mt), and in clear cell renal cell carcinoma (ccRCC) . This suggests potential future directions for research into the roles and impacts of 2,3-Dimethyl-3-hydroxyglutaric acid.

Propiedades

IUPAC Name |

3-hydroxy-2,3-dimethylpentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4(6(10)11)7(2,12)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFYMOIEFAALDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611653 | |

| Record name | 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Dimethyl-3-hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,3-Dimethyl-3-hydroxyglutaric acid | |

CAS RN |

87764-48-5 | |

| Record name | 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87764-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-3-hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone](/img/structure/B3058027.png)

![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)